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Compound of Interest

Compound Name: 3-Tetradecyne, 14,14-dimethoxy-

Cat. No.: B12676684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 3-Tetradecyne,
14,14-dimethoxy-. To date, a direct and established synthesis for this specific compound has

not been reported in the surveyed scientific literature. The methodologies presented are based

on well-established, analogous chemical transformations and are intended to serve as a

foundational guide for researchers. All experimental procedures should be conducted with

appropriate safety precautions and optimization may be required.

Introduction
Long-chain alkynes functionalized with acetal groups represent a class of molecules with

potential applications in organic synthesis, materials science, and as building blocks in the

development of novel therapeutic agents. The presence of a terminal dimethoxy acetal

provides a protected aldehyde functionality that can be revealed under specific acidic

conditions, allowing for further chemical modifications. The internal alkyne offers a site for

various transformations, including click chemistry, hydrogenations, and carbon-carbon bond-

forming reactions. This guide details a hypothetical, multi-step synthesis of 3-Tetradecyne,
14,14-dimethoxy-.

Proposed Synthetic Pathway
A plausible retrosynthetic analysis suggests that 3-Tetradecyne, 14,14-dimethoxy- can be

constructed by coupling a C11 electrophile with a propynyl anion equivalent or by extending the
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chain of a smaller protected alkyne. A practical forward synthesis could commence from a

commercially available long-chain bromo-alcohol, proceeding through protection of the

hydroxyl group, chain extension, and subsequent formation of the alkyne.

A proposed four-step synthesis is outlined below:

Protection of the Alcohol: 11-Bromo-1-undecanol is reacted with dihydropyran (DHP) to

protect the hydroxyl group as a tetrahydropyranyl (THP) ether.

Chain Extension: The resulting protected bromo-undecanol undergoes nucleophilic

substitution with the acetylide anion generated from propyne.

Deprotection: The THP protecting group is removed under acidic conditions to reveal the

primary alcohol.

Oxidation and Acetal Formation: The primary alcohol is oxidized to the corresponding

aldehyde, which is then converted to the dimethoxy acetal.

Experimental Protocols
The following are detailed, hypothetical experimental procedures for the synthesis of 3-
Tetradecyne, 14,14-dimethoxy-.

Step 1: Synthesis of 2-((11-
Bromoundecyl)oxy)tetrahydro-2H-pyran

Reaction: Protection of the hydroxyl group of 11-bromo-1-undecanol.

Methodology: To a solution of 11-bromo-1-undecanol (1.0 eq) in anhydrous dichloromethane

(DCM, 0.5 M) at 0 °C is added pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Dihydropyran

(DHP, 1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room

temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous

solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12676684?utm_src=pdf-body
https://www.benchchem.com/product/b12676684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12676684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Synthesis of 14-((Tetrahydro-2H-pyran-2-
yl)oxy)tetradec-2-yne

Reaction: Alkylation of propyne with the protected bromo-undecanol.

Methodology: A solution of propyne in tetrahydrofuran (THF) is cooled to -78 °C. n-

Butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide. The solution is

stirred at this temperature for 30 minutes. A solution of 2-((11-bromoundecyl)oxy)tetrahydro-

2H-pyran (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is slowly

warmed to room temperature and stirred overnight. The reaction is quenched with saturated

aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The

combined organic layers are washed with brine, dried over anhydrous magnesium sulfate,

filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.

Step 3: Synthesis of Tetradec-2-yn-14-ol
Reaction: Deprotection of the THP ether.

Methodology: To a solution of 14-((tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne (1.0 eq) in

methanol (0.5 M) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1

eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under

reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is

washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium

sulfate, filtered, and concentrated. The crude alcohol is purified by column chromatography.

Step 4: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
Reaction: Oxidation of the alcohol to an aldehyde followed by acetal formation.

Methodology:

Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C is added

dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, a solution of

tetradec-2-yn-14-ol (1.0 eq) in DCM is added. The mixture is stirred for 1 hour at -78 °C.

Triethylamine (5.0 eq) is then added, and the reaction is allowed to warm to room

temperature. The reaction is quenched with water, and the layers are separated. The

aqueous layer is extracted with DCM. The combined organic layers are washed with brine,
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dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is used in the

next step without further purification.

Acetal Formation: The crude aldehyde is dissolved in anhydrous methanol. A catalytic

amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq), is added. The

reaction is stirred at room temperature overnight. The reaction is neutralized with a

saturated solution of sodium bicarbonate and the methanol is removed under reduced

pressure. The residue is extracted with diethyl ether, and the combined organic extracts

are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final

product, 3-Tetradecyne, 14,14-dimethoxy-, is purified by column chromatography.

Data Presentation
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Visualizations
Proposed Synthetic Workflow
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Starting Material Step 1: Protection Step 2: Chain Extension Step 3: Deprotection Step 4: Oxidation & Acetalization
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Caption: Proposed synthetic workflow for 3-Tetradecyne, 14,14-dimethoxy-.
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Caption: Key functional group interconversions in the proposed synthesis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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